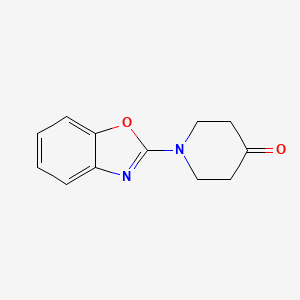

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

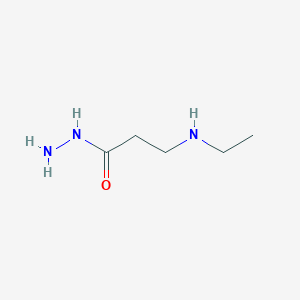

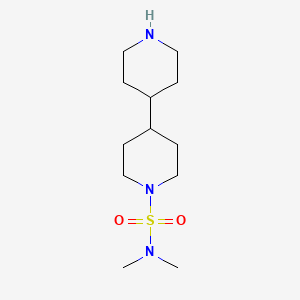

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including enzyme inhibition, and are frequently utilized in synthetic organic chemistry due to their reactivity in various chemical reactions such as 1,4-addition and electrocyclization .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through different methods. One approach involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, which yields N,N-diarylsulfonyl derivatives with a moderate to good yield of 55–76% . Another method is the chemical reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids in water at pH 2.0, which provides N-arylsulfonyl-3-arylsulfonyl derivatives with a higher yield of 75–85% . Additionally, a dehydrative synthesis protocol has been reported for the synthesis of N,N-dimethyl-1-propene-1-sulfonamide, which could be related to the synthesis of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, starting from N,N-dimethyl-2-hydroxypropanesulfonamide using a MeSO2Cl/organic base system .

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-1-propene-1-sulfonamide, a compound related to N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, has been analyzed using 1H NMR spectroscopy and mass spectrometry. The NMR spectra revealed that N,N-dimethyl-1-propene-1-sulfonamide exists as a mixture of E- and Z-isomers, with the E-isomer being more stable and predominant . This information can be extrapolated to suggest that the molecular structure of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide may also exhibit isomerism and that its structure could be confirmed by similar analytical techniques.

Chemical Reactions Analysis

Sulfonamides, including N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, can participate in various chemical reactions due to their reactivity. For instance, N,N-dimethylformamidines can be synthesized from sulfonamides using the Vilsmeier reagent, which acts as a cleavage activator. This reaction occurs under mild conditions and can achieve good to excellent yields . This type of reactivity indicates that N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide could potentially be used as a precursor in the synthesis of other organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the existence of E- and Z-isomers affects the physical properties such as melting points and solubility . The chemical properties, such as reactivity in 1,4-addition and electrocyclization reactions, are also determined by the functional groups present in the sulfonamide compounds . While specific data on the physical and chemical properties of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide are not provided, the properties of related compounds suggest that it would exhibit similar characteristics.

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors in Therapeutic Development

Sulfonamide compounds, including N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics used for the therapy of bacterial infections caused by microorganisms. Beyond their traditional antibacterial applications, sulfonamides have evolved into versatile medicinal agents with broad therapeutic potentials. They are utilized in diverse roles, including antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. The primary sulfonamide section is crucial in various clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlighting their importance in developing valuable drugs and drug candidates for conditions like cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Applications in Analytical Chemistry

In analytical chemistry, sulfonamides, by extension including N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, have been the focus of various analytical methodologies. Capillary electrophoresis (CE) is highlighted as a new trend in the analysis of pharmaceutical and food industries, with sulfonamides being a key class of compounds examined through this technique. CE offers a sensitive and selective method for analyzing sulfonamides in various matrices, contributing significantly to quality control, environmental monitoring, and clinical diagnostics (Hoff & Kist, 2009).

Environmental Impact and Human Health

The presence of sulfonamides in the environment, partly attributed to their wide use in healthcare and veterinary medicine, has raised concerns regarding their impact on human health and the biosphere. Small amounts of sulfonamides found in the environment, mainly from agricultural activities, can cause changes in microbial populations that might be hazardous to human health. This global health hazard underscores the need for effective administrative measures to mitigate risks associated with environmental sulfonamide contamination (Baran et al., 2011).

Electrochemical Determination

The development of electrochemical methods for the determination of sulfonamides has gained attention due to their quick, low-cost, and high sensitivity characteristics. This approach, applicable to N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, involves surface modification of electrodes to enhance sensing performance, showcasing the importance of electroanalytical methods in the detection of sulfonamides with significant implications for environmental monitoring and public health (Fu et al., 2020).

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-piperidin-4-ylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2S/c1-14(2)18(16,17)15-9-5-12(6-10-15)11-3-7-13-8-4-11/h11-13H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTHYCMPNRDNOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649258 |

Source

|

| Record name | N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide | |

CAS RN |

1000958-59-7 |

Source

|

| Record name | N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)